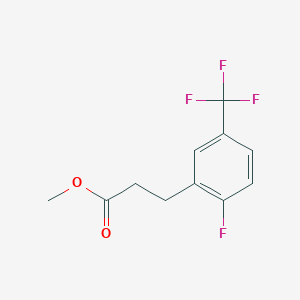

Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate

Description

Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate is a fluorinated aromatic ester characterized by a propanoate backbone esterified with a methyl group and substituted with a 2-fluoro-5-(trifluoromethyl)phenyl moiety. The fluorine and trifluoromethyl groups confer electron-withdrawing effects, enhancing metabolic stability and lipophilicity, which are critical for biological activity .

Properties

Molecular Formula |

C11H10F4O2 |

|---|---|

Molecular Weight |

250.19 g/mol |

IUPAC Name |

methyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoate |

InChI |

InChI=1S/C11H10F4O2/c1-17-10(16)5-2-7-6-8(11(13,14)15)3-4-9(7)12/h3-4,6H,2,5H2,1H3 |

InChI Key |

WEFQRKCZUMWBMP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=C(C=CC(=C1)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

Oxidation: 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoic acid.

Reduction: 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate has shown promise in anticancer research. Studies indicate that compounds with trifluoromethyl groups can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, a recent study demonstrated that derivatives of this compound exhibited significant activity against various cancer cell lines, indicating its potential as a therapeutic agent.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research has indicated that it can effectively combat multidrug-resistant strains of bacteria, such as Staphylococcus aureus. This makes it a candidate for developing new antibiotics, particularly in an era where antimicrobial resistance is a growing concern.

3. Pharmacokinetic Properties

Pharmacokinetic studies have shown favorable absorption and bioavailability characteristics for this compound. For example, after oral administration in animal models, the compound demonstrated a half-life conducive to therapeutic use, which is critical for designing effective treatment regimens.

Agricultural Chemistry

1. Pesticide Development

The compound serves as an intermediate in the synthesis of various agricultural chemicals, particularly pesticides and herbicides. Its trifluoromethyl group enhances biological activity against pests and pathogens, making it valuable in crop protection strategies. Studies have shown that formulations containing this compound exhibit improved efficacy compared to traditional pesticides.

Material Science

1. Polymer Chemistry

this compound can be utilized in the synthesis of advanced materials, including polymers with unique properties. The incorporation of fluorinated groups can impart enhanced thermal stability and chemical resistance to polymer matrices, making them suitable for high-performance applications.

Data Tables

Case Studies

Case Study 1: Antimicrobial Resistance

A study demonstrated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. This research highlights the compound's potential as a novel therapeutic agent in treating resistant infections.

Case Study 2: Cancer Treatment Exploration

Another investigation focused on the use of this compound in combination with traditional chemotherapeutics, showing enhanced efficacy and reduced side effects in preclinical models. The results suggest that this compound could be an important component in future cancer therapies.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate is largely dependent on its chemical structure. The presence of the trifluoromethyl group and fluorine atoms can influence its interaction with biological targets. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements of Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate with related compounds:

| Compound Name | Core Structure | Substituents | Functional Groups | Key Structural Differences |

|---|---|---|---|---|

| This compound | Propanoate ester | 2-Fluoro-5-(trifluoromethyl)phenyl | Ester, CF₃, F | Simpler aromatic substituents |

| 3-(2-Fluoro-5-(trifluoromethyl)phenyl)acrylic acid | Acrylic acid | 2-Fluoro-5-(trifluoromethyl)phenyl (E-isomer) | Carboxylic acid, CF₃, F | Acidic group vs. ester; unsaturated backbone |

| (S)-Methyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate | Propanoate ester | Chloropyridinyloxy-phenoxy | Ester, Cl, CF₃ | Pyridine ring; additional phenoxy linkage |

| Methyl 2-amino-3,3,3-trifluoro-2-{[3-(4-nitrophenyl)-1,2-oxazol-5-yl]methyl}propanoate | Propanoate ester | Nitrophenyl-isoxazolylmethyl, amino, trifluoro | Ester, NO₂, oxazole, NH₂ | Heterocyclic oxazole; nitro group |

Key Observations :

- Heterocyclic vs. Aromatic Substituents: Compounds like the chloropyridinyloxy-phenoxy derivative () introduce nitrogen-containing heterocycles, which may confer herbicidal or insecticidal activity, whereas the target compound’s simpler aromatic system may prioritize solubility .

- Functional Group Impact : The acrylic acid analog () exhibits higher polarity due to the carboxylic acid group, contrasting with the ester’s lipophilicity, which influences bioavailability .

Physicochemical Properties

Notes:

Biological Activity

Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H12F4O2

Molecular Weight : 270.22 g/mol

IUPAC Name : this compound

CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a trifluoromethyl group and a fluoro substituent on the phenyl ring, which are known to enhance lipophilicity and metabolic stability, potentially influencing its biological activity.

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. The introduction of fluorine atoms can improve binding affinity and selectivity towards these targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways related to inflammation or cancer.

Biological Activity and Therapeutic Potential

Research has indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of trifluoromethyl groups is often associated with enhanced potency in drug candidates.

Case Studies

- Anti-inflammatory Activity :

- Anticancer Properties :

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and the propanoate moiety significantly affect biological activity. The presence of electron-withdrawing groups such as trifluoromethyl enhances potency by increasing lipophilicity and improving interactions with biological targets.

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, in related trifluoromethylphenyl ester syntheses, tert-butyl-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) under room-temperature stirring for 2 hours . Monitoring reaction progress via LC-MS (e.g., m/z 818 [M+H]+) and HPLC (retention time: 1.15 minutes under SQD-FA05 conditions) ensures intermediate purity before proceeding to subsequent steps . Yield optimization may involve adjusting solvent ratios, reaction time, and TFA stoichiometry.

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer : Combined analytical techniques are essential:

- LC-MS : Detects molecular ion peaks (e.g., m/z 450 [M+H2O]+ for intermediates) and confirms molecular weight .

- HPLC : Validates purity using retention times (e.g., 0.90 minutes under SQD-FA05 conditions) .

- NMR : Resolves fluorinated and trifluoromethyl groups, with ¹⁹F NMR being critical for distinguishing fluorine environments.

- Elemental Analysis : Ensures stoichiometric consistency of C, H, and F atoms.

Q. What storage and handling protocols are recommended for this compound?

- Methodological Answer : Store in sealed, dry containers at room temperature to prevent hydrolysis of the ester group. Related fluorinated compounds (e.g., 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetic acid) are hygroscopic and require desiccants . Use inert atmospheres (N₂/Ar) during sensitive reactions to avoid oxidation of the trifluoromethyl group.

Advanced Research Questions

Q. How can researchers resolve contradictions in LC-MS or HPLC data during synthesis?

- Methodological Answer : Discrepancies in LC-MS (e.g., unexpected adducts like [M+H2O]+ vs. [M+H]+) may arise from solvent interactions or incomplete purification. Reprocessing via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or preparative HPLC can isolate the target compound. For HPLC retention time variability, calibrate using internal standards and validate column conditions (e.g., SQD-FA05 mobile phase composition) .

Q. What strategies are effective for profiling impurities in this compound?

- Methodological Answer : Impurity profiling involves:

- High-Resolution Mass Spectrometry (HR-MS) : Identifies byproducts (e.g., de-esterified acids or fluorinated side products).

- Stability Studies : Stress-test under heat, light, and humidity to detect degradation products.

- Synthetic Route Analysis : Trace impurities to intermediates (e.g., tert-butyl or TFA residues) . For example, methyl 3-(3-(trifluoromethyl)phenyl)propanoate (a structural analog) is monitored as a common impurity in related APIs using LC-MS thresholds .

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites on the aromatic ring and ester group. For fluorinated analogs, computational models correlate Hammett σ values of substituents (e.g., -CF₃, -F) with reaction rates in nucleophilic acyl substitutions . Molecular docking may also explore bioactivity (e.g., binding to enzymes like PPO inhibitors) .

Q. What experimental designs are suitable for studying the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorometric or colorimetric assays to measure IC₅₀ values against target enzymes (e.g., protochlorophyllide oxidoreductase) .

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) or use fluorescent tags to track intracellular distribution.

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS for metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.